Home > Products > Screening Compounds P66889 > 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid - 1006482-42-3

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Catalog Number: EVT-3108850
CAS Number: 1006482-42-3
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.211
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound is a sulfonamide derivative of a pyrazole ring system. It was synthesized from para-methyl-acetophenone and ethyl trifluoroacetate. [] The effects of base amount, solvent, reaction temperature, and time on the yield were investigated. []

4-[1-(4-Aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (Celecoxib)

Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) known for its COX-2 inhibitory activity. [] It was used as a starting material to synthesize a series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. []

4-{5-[(2-Benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

Compound Description: These are a series of novel compounds synthesized from celecoxib. [] They were characterized by spectral and elemental analyses, with a representative compound confirmed by single crystal X-ray crystallography. [] These compounds displayed anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some exceeding the activity of celecoxib and showing minimal ulcerogenic effects. []

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Compound Description: This compound was designed through a computer-aided method based on QSAR and molecular connectivity for hypoglycemic activity. [] Pharmacological tests demonstrated significant hypoglycemic activity for this compound. []

4-(Furan-2-yl)benzoic acids with a Pyrazolone Moiety

Compound Description: These are a series of pyrazolone derivatives synthesized and studied as xanthine oxidase inhibitors for potential treatment of hyperuricemia. [] These compounds exhibited low micromolar IC50 values in vitro, but their inhibitory effects were reduced in the presence of bovine serum albumin or Tween-80. []

Relevance: These compounds share the pyrazolone pharmacophore with 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, highlighting the importance of this moiety for biological activity. Notably, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid emerged as the most potent inhibitor within this series. []

Overview

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound notable for its unique structure and potential applications in various fields, including medicinal chemistry. This compound features a trifluoromethyl group and a pyrazole moiety, which contribute to its distinctive properties and reactivity.

Source

The compound can be sourced from chemical suppliers and is often utilized in research settings. It may also be synthesized in laboratory environments using established organic synthesis techniques.

Classification

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid falls under the category of aromatic carboxylic acids due to the presence of a benzoic acid structure. The trifluoromethyl and pyrazole substituents classify it further into specialized chemical groups with potential pharmaceutical relevance.

Synthesis Analysis

Methods

The synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves several steps, including:

  1. Formation of the Pyrazole Ring: The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  2. Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylating agents such as trifluoromethyl sulfonyl fluoride or other fluorinated reagents.
  3. Methylation: The methyl group is introduced via alkylation methods, such as using methyl iodide in the presence of a base.
  4. Carboxylation: Finally, the benzoic acid moiety can be formed through carboxylation reactions or direct coupling methods.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be represented as follows:

  • Chemical Formula: C12H10F3N3O2
  • Molecular Weight: Approximately 291.22 g/mol
  • Structural Features:
    • A benzoic acid backbone.
    • A pyrazole ring substituted with a trifluoromethyl group.

Data

The compound's structural data can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters under acidic conditions.
  2. Amidation: Reacting with amines to form amides, which can enhance bioactivity.
  3. Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Technical Details

These reactions often require specific catalysts or conditions (e.g., heat, pressure) to proceed efficiently and selectively.

Mechanism of Action

Process

The mechanism of action for 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid in biological systems may involve:

  1. Binding Interactions: The compound may interact with specific biological targets, such as enzymes or receptors, influencing their activity.
  2. Modulation of Signaling Pathways: By altering the function of target proteins, it may affect downstream signaling pathways related to various physiological processes.

Data

Experimental studies using cell lines or animal models can provide insights into its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases or acids; care should be taken during handling.
Applications

Scientific Uses

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases due to its unique structural features.
  2. Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against certain pests or weeds.
  3. Material Science: Potential utilization in the development of new materials with specific properties based on its chemical structure.
Introduction to Antimicrobial Resistance and Pyrazole-Based Therapeutics

Emergence of ESKAPE Pathogens and Multidrug-Resistant Staphylococcus aureus

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent a critical group of multidrug-resistant (MDR) bacteria responsible for life-threatening nosocomial infections. These organisms collectively account for over 60% of hospital-acquired infections globally and exhibit sophisticated resistance mechanisms that allow them to "escape" the bactericidal effects of conventional antibiotics [1] [5] [8]. The World Health Organization classifies four ESKAPE pathogens (A. baumannii, P. aeruginosa, Enterobacteriaceae, and S. aureus) as "critical priority" threats due to their rapid dissemination and dwindling treatment options [1] [8].

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a formidable clinical challenge. MRSA causes more annual deaths in U.S. hospitals than HIV/AIDS and tuberculosis combined, with approximately 60% of S. aureus isolates exhibiting methicillin resistance [3] [7]. Its pathogenicity stems from:

  • Biofilm formation: Enhances mechanical protection against antibiotics and host immune responses [1] [5]
  • β-lactamase production: Inactivates penicillin-derived antibiotics [5] [8]
  • Efflux pump upregulation: Mediates expulsion of diverse antibiotic classes (e.g., fluoroquinolones, tetracyclines) [8]
  • Genetic plasticity: Rapid horizontal acquisition of resistance genes (e.g., mecA, vanA) [5]

Table 1: Resistance Profiles of ESKAPE Pathogens

PathogenGram StainKey Resistance MechanismsPriority Level (WHO)
A. baumanniiNegativeCarbapenemases, Efflux pumps, Outer membrane porin lossCritical
P. aeruginosaNegativeExtended-spectrum β-lactamases (ESBLs), Biofilm formationCritical
Enterobacter spp.NegativeAmpC β-lactamases, ESBLsCritical
S. aureus (MRSA)PositiveAltered penicillin-binding protein (PBP2a), BiofilmsHigh
E. faecium (VRE)PositiveVancomycin resistance operons (vanA, vanB)High
K. pneumoniaeNegativeCarbapenemases (KPC), ESBLsCritical

Role of Pyrazole Derivatives in Addressing Antibiotic Resistance

Pyrazole (1,2-diazole), a five-membered nitrogen-rich heterocycle, has emerged as a privileged scaffold in antimicrobial drug development due to its metabolic stability, synthetic versatility, and capacity for targeted interactions with bacterial biomolecules [3] [4] [10]. Historically, pyrazole-containing drugs like sulfaphenazole (antibacterial) and celecoxib (COX-2 inhibitor) demonstrated the pharmacophoric utility of this core [4] [10]. In the antibiotic domain, two pyrazole-integrated cephalosporins have achieved clinical success:

  • Cefoselis: A fourth-generation cephalosporin penetrating the blood-brain barrier [3]
  • Ceftolozane: Fifth-generation cephalosporin (commercialized as Zerbaxa® with tazobactam) effective against MDR P. aeruginosa and ESBL-producing Enterobacteriaceae. Its pyrazolium side chain prevents AmpC β-lactamase-mediated hydrolysis [3] [10]

Recent research highlights pyrazole hybrids as promising anti-MRSA agents with novel mechanisms:

  • Hydrazone derivatives: Disrupt cell wall integrity via interactions with penicillin-binding proteins (PBPs), exhibiting MIC values as low as 0.78 μg/mL against MRSA [3] [7]
  • Biphenylthiazole-pyrazoles: Overcome efflux-mediated resistance with selective activity (MIC = 4 μg/mL) and low cytotoxicity (CC₅₀ > 32 μg/mL in HEK-293 cells) [7] [10]
  • Coumarinyl-pyrazoles: Inhibit biofilm formation in S. aureus at sub-MIC concentrations [3]

The structure-activity relationship (SAR) studies reveal that antibacterial potency correlates with:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at C3/C5 positions enhancing penetration
  • Hydrophobic substituents (e.g., naphthyl, biphenyl) improving membrane interaction
  • Ionizable moieties (e.g., carboxylic acids) enabling target binding via salt bridges [3] [7] [10]

Rationale for Trifluoromethyl-Substituted Pyrazole Scaffolds in Drug Design

The strategic incorporation of trifluoromethyl (-CF₃) groups into pyrazole scaffolds addresses key limitations in conventional antibiotics: metabolic instability, poor membrane permeability, and target affinity deficits. The -CF₃ group confers:

  • Enhanced Lipophilicity: The fluorine atoms increase LogP values by 0.5–1.0 units, improving penetration through bacterial outer membranes [3] [7]
  • Metabolic Stabilization: The C-F bond resites oxidative metabolism by cytochrome P450 enzymes, prolonging half-life [7] [10]
  • Electronegativity Effects: The -CF₃ group withdraws electrons from the pyrazole ring, optimizing electrostatic interactions with target residues [7]

Table 2: Antibacterial Pyrazoles Featuring Trifluoromethyl Groups

CompoundStructurePotency (MIC Range)Target Pathogens
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acidBenzoic acid linked via methylene to N1-pyrazole4–16 μg/mLA. baumannii, MRSA
3-Coumarinyl pyrazole hydrazoneCoumarin-3-yl at C4, -CF₃ at C30.78–1.56 μg/mLMRSA, A. baumannii
Naphthyl-substituted pyrazole hydrazone1-Naphthyl at C4, -CF₃ at C30.78–1.56 μg/mLBiofilm-embedded MRSA
Difluorophenyl pyrazole hydrazone2,4-Difluorophenyl at C4, -CF₃ at C30.78 μg/mLA. baumannii

4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS: 1006482-42-3; ChemSpider ID: 12562215; MF: C₁₂H₉F₃N₂O₂; MW: 270.21) exemplifies this design approach [6] [9]. Its molecular architecture integrates two key pharmacophoric elements:

  • Trifluoromethylated pyrazole core: Serves as a hydrophobic anchor within enzyme active sites (e.g., dihydrofolate reductase)
  • Para-substituted benzoic acid: Provides a carboxylic acid functionality for ionic interactions with basic residues in bacterial targets (e.g., DNA gyrase, topoisomerase IV) [7] [10]

Synthetic accessibility via Knorr pyrazole synthesis or hydrazone coupling enables rapid derivatization at N1 (via methylene linkers) and C4 (electron-donating/withdrawing groups) [10]. The compound's moderate in vitro activity (MIC = 4–16 μg/mL) against A. baumannii and MRSA underscores the need for structural optimization, but establishes it as a versatile scaffold for developing narrow-spectrum anti-ESKAPE agents [3] [7].

Properties

CAS Number

1006482-42-3

Product Name

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

IUPAC Name

4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.211

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19)

InChI Key

DTZBNJPEEBPDSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.